molecular formula C24H24BrN3O2S B2392491 4-[(6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)METHYL]-N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]BENZAMIDE CAS No. 422287-36-3

4-[(6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)METHYL]-N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]BENZAMIDE

Cat. No.: B2392491
CAS No.: 422287-36-3
M. Wt: 498.44
InChI Key: WLGSLZWZYZQPNO-UHFFFAOYSA-N
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Description

4-[(6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)METHYL]-N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]BENZAMIDE is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a bromine atom, a sulfanylidene group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)METHYL]-N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline core, bromination, and subsequent functionalization to introduce the benzamide and cyclohexenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process. The goal is to achieve consistent quality and high throughput while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)METHYL]-N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution of the bromine atom can result in various substituted derivatives.

Scientific Research Applications

4-[(6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)METHYL]-N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)METHYL]-N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)METHYL]-N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]BENZAMIDE include other quinazoline derivatives, such as:

  • 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-prop-2-enylbenzamide
  • 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide
  • 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BrN3O2S/c25-19-10-11-21-20(14-19)23(30)28(24(31)27-21)15-17-6-8-18(9-7-17)22(29)26-13-12-16-4-2-1-3-5-16/h4,6-11,14H,1-3,5,12-13,15H2,(H,26,29)(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGSLZWZYZQPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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